molecular formula C18H24F2N2O4 B2431016 tert-butyl 5-(Benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate CAS No. 1356338-58-3

tert-butyl 5-(Benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B2431016
CAS No.: 1356338-58-3
M. Wt: 370.397
InChI Key: ZPIDTLDGCYYRBV-UHFFFAOYSA-N
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Description

Tert-butyl 5-(Benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H24F2N2O4 and its molecular weight is 370.397. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Potent CCR2 Antagonists :

    • The compound is used in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists. The key step in the synthesis involves an iodolactamization yielding a highly functionalized intermediate (Campbell et al., 2009).
  • Syntheses of Substituted tert-Butyl Piperidine Carboxylates :

    • Derivatives of tert-butyl piperidine carboxylate, related to tert-butyl 5-(Benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate, react with L-selectride in anhydrous tetrahydrofuran to yield cis isomers. These compounds are useful in various organic synthesis applications (Boev et al., 2015).
  • Intermediate in Protein Tyrosine Kinase Inhibitor Synthesis :

    • A related compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is an important intermediate in the synthesis of the Jak3 inhibitor CP-690550, highlighting its role in the development of novel therapeutic agents (Chen Xin-zhi, 2011).
  • Building Blocks for Synthetic Organic Chemistry :

    • The tert-butyl phenylazocarboxylates, closely related to the compound , serve as versatile building blocks for various synthetic organic chemistry applications. They enable nucleophilic substitutions and radical reactions, contributing to the synthesis of complex organic molecules (Jasch et al., 2012).
  • Synthesis of Oligo(L-gamma-glutamyl) Conjugates :

    • The tert-butyl group, a part of this compound, is chosen as a carboxyl protecting group in the synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, demonstrating its utility in complex organic syntheses (Pawełczak et al., 1989).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as those containing the tert-butyloxycarbonyl (boc) group, are often used in peptide synthesis . The Boc group serves as a protecting group for the N α-amino moiety during peptide synthesis .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. In peptide synthesis, the Boc group is selectively removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This allows for the stepwise removal of the Boc protecting group and side-chain deprotection and peptide cleavage .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. The use of the Boc group in this process can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

For instance, Boc-protected amino acid ionic liquids (Boc-AAILs), which are similar to the compound , are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Result of Action

The result of the compound’s action is the successful synthesis of peptides. The Boc group protects the N α-amino moiety during peptide synthesis, allowing for the selective removal of the Boc group and the subsequent formation of peptides .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its reactivity and efficacy . Additionally, the compound’s stability can be influenced by factors such as temperature and pH .

Properties

IUPAC Name

tert-butyl 3,3-difluoro-5-(phenylmethoxycarbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O4/c1-17(2,3)26-16(24)22-10-14(9-18(19,20)12-22)21-15(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIDTLDGCYYRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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